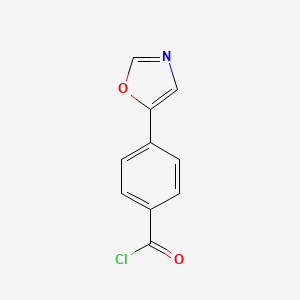

4-(1,3-Oxazol-5-yl)benzoyl chloride

Description

Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry and Material Science

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, is a fundamental scaffold in a vast array of biologically active molecules and functional materials. tandfonline.comslideshare.net The oxazole ring system is present in numerous natural products and has been a focal point for researchers for decades due to its increasing relevance in medicinal chemistry. tandfonline.comnih.gov

The structural and chemical diversity of oxazole derivatives allows them to interact with a wide spectrum of biological targets like enzymes and receptors through various non-covalent interactions. nih.gov This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications. tandfonline.com In materials science, the unique electronic properties of the oxazole ring are harnessed in the creation of fluorescent probes and other advanced materials. mdpi.com The synthesis of oxazole-containing compounds is an active area of research, with methods like the van Leusen oxazole synthesis providing efficient routes to these important heterocyles. nih.gov

The Role of Benzoyl Chlorides as Versatile Acylating Agents

Benzoyl chlorides are a class of organochlorine compounds characterized by a benzene (B151609) ring attached to an acyl chloride functional group. wikipedia.org They are highly reactive and serve as important intermediates in organic synthesis. ontosight.aichemicalbook.com Their primary role is as acylating agents, meaning they are used to introduce a benzoyl group (C₆H₅CO-) into other molecules. chemicalbook.comsciencemadness.org

This reactivity makes them crucial for synthesizing a wide range of organic compounds, including:

Esters: By reacting with alcohols. wikipedia.orgorganic-chemistry.org

Amides: Through reaction with amines. wikipedia.org

Ketones: Via Friedel-Crafts acylation with aromatic compounds. wikipedia.org

The versatility of benzoyl chlorides extends to the production of polymers, dyes, pharmaceuticals, and agrochemicals. ontosight.aichemicalbook.com The synthesis of benzoyl chlorides themselves can be achieved from the corresponding benzoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. wikipedia.org

Academic and Research Importance of 4-(1,3-Oxazol-5-yl)benzoyl Chloride as a Unique Building Block

The combination of the oxazole ring and the benzoyl chloride functional group in a single molecule, this compound, creates a bifunctional building block of significant academic and research interest. This compound provides a powerful tool for chemists to construct complex molecular architectures. The benzoyl chloride portion allows for facile introduction of the 4-(1,3-oxazol-5-yl)phenyl moiety into various substrates through acylation reactions.

The synthesis of this unique building block typically starts from 4-(1,3-oxazol-5-yl)benzoic acid. nih.gov This precursor can then be converted to the corresponding benzoyl chloride. The presence of the oxazole ring can influence the reactivity of the benzoyl chloride and imparts specific physical and biological properties to the resulting derivatives.

Overview of Research Areas Pertaining to this compound

The unique structural features of this compound make it a valuable tool in several key research areas:

Medicinal Chemistry: The oxazole motif is a known pharmacophore, and incorporating it into new molecular entities is a common strategy in drug discovery. tandfonline.commdpi.com Researchers utilize this compound to synthesize novel compounds that are then screened for a wide range of biological activities, including as potential enzyme inhibitors.

Organic Synthesis: This compound serves as a key intermediate for the construction of more complex heterocyclic systems and functionalized aromatic compounds. Its reactivity allows for its use in a variety of coupling and derivatization reactions.

Materials Science: The fluorescent properties often associated with oxazole-containing compounds make this building block attractive for the development of new materials with specific optical or electronic properties.

The table below summarizes the key properties of this compound and its precursor.

| Property | This compound | 4-(1,3-Oxazol-5-yl)benzoic Acid |

| Molecular Formula | C₉H₆ClNO₃S | C₁₀H₇NO₃ |

| Molecular Weight | 243.67 g/mol | 189.17 g/mol |

| CAS Number | 337508-66-4 | 250161-45-6 |

| Primary Function | Acylating Agent, Building Block | Precursor, Building Block |

| Key Structural Features | Oxazole Ring, Benzoyl Chloride | Oxazole Ring, Carboxylic Acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOWXQMLYMQYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610694 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679807-12-6 | |

| Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Oxazol 5 Yl Benzoyl Chloride

Retrosynthetic Analysis and Key Disconnections for 4-(1,3-Oxazol-5-yl)benzoyl Chloride

A retrosynthetic analysis of this compound reveals that the primary disconnection occurs at the acyl chloride functional group. This leads back to the corresponding carboxylic acid, 4-(1,3-oxazol-5-yl)benzoic acid. This transformation is a standard and typically high-yielding reaction, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netdoubtnut.comorgsyn.org

The main synthetic challenge, therefore, lies in the formation of the 5-aryl-substituted oxazole (B20620) ring of 4-(1,3-oxazol-5-yl)benzoic acid. Further disconnection of the oxazole ring itself suggests several strategic approaches based on well-established named reactions in organic chemistry. These disconnections typically involve breaking the C-O and C-N bonds of the heterocycle, leading to acyclic precursors that can be cyclized to form the desired oxazole. The specific precursors will vary depending on the chosen synthetic route, as detailed in the following sections.

Advanced Synthetic Approaches to the 1,3-Oxazole Moiety

The formation of the 1,3-oxazole ring is a cornerstone of this synthesis. Several classical and modern methods can be adapted to prepare the 5-aryl-oxazole core of the target molecule.

Van Leusen Synthesis and its Adaptations for 1,3-Oxazoles

The Van Leusen oxazole synthesis is a powerful and versatile method for the preparation of 5-substituted oxazoles. nih.govmdpi.comorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org

For the synthesis of 4-(1,3-oxazol-5-yl)benzoic acid, a suitable starting material would be a protected form of 4-formylbenzoic acid, such as methyl 4-formylbenzoate. The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 5-aryl-oxazole. nih.gov The ester can then be hydrolyzed to the carboxylic acid. The synthesis of TosMIC itself is a well-established two-step process starting from sodium p-toluenesulfinate. chemicalbook.comchemicalbook.comorgsyn.org

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reagents/Conditions | Base (e.g., K₂CO₃, NaOH), Protic solvent (e.g., Methanol) nih.govmdpi.com |

| Key Intermediate | Oxazoline |

| Advantages | Mild reaction conditions, good yields, readily available starting materials. nih.gov |

| Adaptation for Target | Use of a 4-formylbenzoic acid derivative (e.g., methyl 4-formylbenzoate). |

Cornforth Rearrangement Strategies Towards Oxazoles

The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole to an isomeric oxazole. wikipedia.org In this reaction, the acyl group at the 4-position and the substituent at the 5-position of the oxazole ring exchange places. wikipedia.org While not a direct method for the initial construction of the oxazole ring from acyclic precursors, it represents a potential pathway for the isomerization of a pre-formed oxazole.

The mechanism involves a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization to the rearranged oxazole. wikipedia.org For the synthesis of the target molecule, one would need to first synthesize a 4-acyl-5-(4-carboxyphenyl)oxazole, which could then be subjected to the Cornforth rearrangement conditions. However, this approach is generally less direct for the target molecule compared to other methods. Research has shown that good yields, often exceeding 90%, can be achieved, particularly when nitrogen-containing heterocycles are used as substituents. wikipedia.org Microwave-assisted procedures have also been developed to facilitate this rearrangement. researchgate.netsemanticscholar.org

Fischer Oxazole Synthesis and Related Condensation Reactions

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgdbpedia.org It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgyoutube.com

To apply this to the synthesis of 4-(1,3-oxazol-5-yl)benzoic acid, one could envision reacting a cyanohydrin derived from an appropriate aldehyde with 4-formylbenzoic acid (or a protected derivative). For instance, reacting the cyanohydrin of a simple aldehyde with 4-formylbenzoic acid would place the 4-carboxyphenyl group at the 5-position of the oxazole. The reaction proceeds by the initial formation of an iminochloride from the cyanohydrin and HCl, which then reacts with the aldehyde. Subsequent cyclization and dehydration afford the oxazole. wikipedia.org While traditionally used for aromatic reactants, there are instances of its application with aliphatic compounds. wikipedia.org

Robinson–Gabriel Cyclodehydration Pathways to Oxazoles

The Robinson-Gabriel synthesis is another fundamental method for forming oxazoles, specifically through the cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.comsynarchive.com This reaction is catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide. pharmaguideline.comacs.org

For the synthesis of the target molecule, a key intermediate would be a 2-acylamino ketone where the acyl group corresponds to a simple carboxylic acid and the ketone part contains the 4-carboxyphenyl moiety. For example, N-acylating 2-amino-1-(4-carboxyphenyl)ethan-1-one would provide the necessary precursor. The subsequent intramolecular cyclization and dehydration would then yield the desired 5-(4-carboxyphenyl)oxazole. wikipedia.org Modifications of this method, including one-pot procedures and solid-phase syntheses, have been developed to enhance its versatility. wikipedia.orgacs.org

Table 2: Comparison of Key Oxazole Synthetic Methods

| Synthetic Method | Key Precursors | Position of Aryl Group | General Applicability |

| Van Leusen Synthesis | Aldehyde, TosMIC | C5 | High |

| Cornforth Rearrangement | 4-Acyloxazole | C5 (after rearrangement) | Moderate (isomerization) |

| Fischer Synthesis | Cyanohydrin, Aldehyde | C2 and C5 | High (for 2,5-disubstitution) |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | C5 | High |

Doyle Reaction and Other Cycloaddition Routes to Oxazoles

The Doyle reaction, involving the rhodium-catalyzed reaction of diazo compounds with nitriles, offers a pathway to oxazoles. capes.gov.br This method and other cycloaddition reactions provide modern alternatives for constructing the oxazole ring. For instance, [3+2] cycloaddition reactions have been developed for the synthesis of polysubstituted oxazoles. researchgate.net

Multi-Component Reaction (MCR) Strategies for Oxazole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each component. nih.govwikipedia.org This approach offers advantages in terms of simplicity, atom economy, and the rapid generation of molecular complexity. nih.govfrontiersin.org

Several MCRs are well-established for the synthesis of oxazole derivatives. Notable examples include:

Passerini Reaction: A three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound to produce an α-acyloxy carboxamide. wikipedia.org

Ugi Reaction: A four-component reaction between an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, yielding an α-amino carboxamide. wikipedia.org

Gröbcke-Blackburn-Bienaymé Reaction: This three-component MCR utilizes aldehydes, isonitriles, and α-aminoazines to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com

While these are general MCRs for oxazole synthesis, a specific four-component condensation has been developed to afford 2,4,5-trisubstituted oxazoles from aldehydes, silyltriflates, isocyanoacetamides, and acid chlorides. nih.gov The use of (Tosylmethyl)isonitrile (TosMIC) has also been widely employed in MCRs for the synthesis of oxazoles. tcichemicals.com

A concerted five-component reaction strategy has also been developed, highlighting the potential for highly convergent syntheses. researchgate.net These MCRs often align with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps. frontiersin.org

Table 1: Overview of Selected Multi-Component Reactions for Oxazole Synthesis

| Reaction Name | Components | Product Type | Reference |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-Acyloxy Carboxamide | wikipedia.org |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Carbonyl Compound | α-Amino Carboxamide | wikipedia.org |

| Gröbcke-Blackburn-Bienaymé | Aldehyde, Isonitrile, α-Aminoazine | Fused Nitrogen-Containing Aromatics | tcichemicals.com |

| 4-Component Condensation | Aldehyde, Silyltriflate, Isocyanoacetamide, Acid Chloride | 2,4,5-Trisubstituted Oxazole | nih.gov |

Oxidative Cyclization Methods for Oxazole Derivatives

Oxidative cyclization represents another powerful strategy for the synthesis of oxazole rings. These methods often involve the formation of C-N and C-O bonds in a single cascade process.

A notable example is the palladium-catalyzed and copper-mediated cascade oxidative cyclization, which can be used to synthesize trisubstituted oxazoles. rsc.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are also effective in promoting the oxidative cyclization of substrates like N-propargylamides to form oxazole derivatives. nsf.govnih.gov In some cases, this can lead to the formation of (E)-5-iodomethylene-2-oxazolines, which can be further converted to various oxazole derivatives. nih.gov

Metal-free oxidative cyclization methods have also been developed. For instance, the PIDA-mediated intramolecular cyclization of enamides provides a route to functionalized oxazoles without the use of heavy metals. organic-chemistry.org Furthermore, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines offers a sustainable approach to substituted oxazoles. organic-chemistry.org Silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides presents another novel strategy for constructing the oxazole ring. rsc.org

Microwave-Assisted Synthetic Protocols for Oxazole Systems

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govorientjchem.org This technology has been successfully applied to the synthesis of various heterocyclic systems, including oxazoles.

Microwave irradiation can significantly enhance the rate of cyclization reactions. For example, the synthesis of benzoxazoles through the cyclization of 2-aminophenols and benzaldehydes can be efficiently catalyzed by a deep eutectic solvent under microwave irradiation. mdpi.com The use of an ionic liquid support, which absorbs microwave irradiation, has been employed in a diversity-oriented synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. nih.gov

Microwave-assisted, copper(I)-catalyzed, three-component synthesis has also been reported for the preparation of complex oxazole-containing molecules. beilstein-journals.org These methods highlight the potential of microwave technology to facilitate efficient and rapid access to a diverse range of oxazole derivatives. nih.gov

Acyl Chlorination of 4-(1,3-Oxazol-5-yl)benzoic Acid

Once the 4-(1,3-oxazol-5-yl)benzoic acid core is synthesized, the final step to obtain the target compound is the conversion of the carboxylic acid group to an acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.

Thionyl Chloride Mediated Conversion

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com The reaction proceeds with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.com This drives the reaction to completion.

The general mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate, which then decomposes to the acyl chloride. This transformation is crucial as acid halides are versatile intermediates that can be converted into a wide array of other functional groups. masterorganicchemistry.com

Alternative Chlorinating Reagents for Carboxylic Acid Activation

While thionyl chloride is common, other reagents can also be used for the chlorination of carboxylic acids. These include:

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent for this transformation. orgsyn.org The byproducts, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous and easily removed.

Phosphorus trichloride (B1173362) (PCl₃): This reagent can convert carboxylic acids to acyl chlorides, with the advantage of high atom efficiency as nearly all three chlorine atoms can be utilized. researchgate.net The main byproduct is non-toxic phosphonic acid, which is easily removed. researchgate.net

Phosphorus pentachloride (PCl₅): This is another strong chlorinating agent that can be used for this conversion. google.com

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts | Reference |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | masterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | orgsyn.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | researchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | google.com |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally benign.

Atom Economy: MCRs are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product. frontiersin.org The use of reagents like PCl₃ for chlorination also demonstrates high atom efficiency. researchgate.net

Use of Catalysis: Employing catalytic amounts of reagents, such as in the oxalyl chloride/DMF system or in various metal-catalyzed cyclizations, is preferable to using stoichiometric amounts of reagents. organic-chemistry.orgorgsyn.org

Safer Solvents and Reagents: The development of syntheses that utilize less hazardous solvents or reagents is a key goal of green chemistry. For example, exploring water-based or solvent-free reaction conditions for the oxazole ring formation.

Energy Efficiency: Microwave-assisted synthesis can be more energy-efficient than conventional heating methods due to shorter reaction times. nih.govmdpi.com

Waste Prevention: Choosing synthetic routes that minimize the formation of byproducts or where byproducts are non-toxic and easily removed, such as in the thionyl chloride or PCl₃ mediated chlorinations, contributes to waste prevention. masterorganicchemistry.comresearchgate.net

By carefully selecting synthetic methodologies that incorporate these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Catalyst-Free and Metal-Free Synthetic Pathways

The development of synthetic routes that avoid the use of heavy metal catalysts is a significant goal in modern organic chemistry, driven by the need to reduce environmental impact and simplify purification processes. For the synthesis of this compound, this approach typically focuses on the formation of the oxazole ring of the precursor acid and the subsequent chlorination step.

One established metal-free method for the formation of the oxazole ring involves the reaction of a β-ketosulfone with an amide in the presence of an activating agent. While not strictly catalyst-free due to the use of activating agents, these reactions can often proceed under mild conditions without the need for transition metals.

The conversion of the resulting 4-(1,3-oxazol-5-yl)benzoic acid to its corresponding benzoyl chloride can be achieved through several well-established, catalyst-free methods. The use of reagents like thionyl chloride or oxalyl chloride is common. prepchem.comatamanchemicals.com For instance, the reaction of a benzoic acid derivative with thionyl chloride or phosphorus pentachloride can proceed efficiently without a catalyst, often with gentle heating. prepchem.comatamanchemicals.com These reactions are driven by the formation of gaseous byproducts, such as sulfur dioxide and hydrogen chloride, which shift the equilibrium towards the product.

A detailed, though catalyzed, procedure for converting a substituted benzoic acid to a benzoyl chloride using oxalyl chloride highlights the reaction conditions. orgsyn.org While this specific example uses a catalytic amount of dimethylformamide (DMF), the fundamental reaction between the carboxylic acid and oxalyl chloride can proceed without it, albeit potentially at a slower rate.

| Reagent | Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Often neat or in an inert solvent, may require heating | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane), room temperature or gentle cooling | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, can be vigorous | POCl₃, HCl |

This table presents common catalyst-free reagents for the conversion of carboxylic acids to acyl chlorides.

Solvent Minimization and Environmentally Benign Media Approaches

Reducing solvent usage is a cornerstone of green chemistry, aiming to decrease waste and exposure to volatile organic compounds. For the synthesis of this compound, this can be addressed in both the formation of the precursor acid and its conversion.

Solvent-free approaches for the synthesis of related heterocyclic compounds, such as benzoxazin-4-ones from N-acyl anthranilic acids, have been reported and demonstrate the potential for similar strategies in oxazole synthesis.

In the conversion of 4-(1,3-oxazol-5-yl)benzoic acid to the benzoyl chloride, using an excess of the chlorinating agent, such as thionyl chloride, can allow it to act as both the reagent and the solvent. prepchem.comatamanchemicals.com This minimizes the need for an additional organic solvent. Following the reaction, the excess thionyl chloride can be removed by distillation, often under reduced pressure.

The use of environmentally benign solvents is another key strategy. While many traditional methods for acyl chloride synthesis employ chlorinated solvents like dichloromethane (B109758), exploring greener alternatives is an active area of research. For the workup of such reactions, less hazardous solvents can sometimes be substituted.

Furthermore, flow chemistry presents an opportunity for solvent minimization and increased efficiency. Continuous-flow processes can offer better control over reaction parameters, potentially reducing the need for large solvent volumes and simplifying purification. While specific research on the continuous-flow synthesis of this compound is not widely published, the successful application of this technology to the synthesis of other acid chlorides suggests its viability.

| Approach | Description | Advantages |

| Neat Reaction | The reaction is conducted without a solvent, often using one of the reagents in excess. | Eliminates solvent waste, can lead to higher reaction concentrations and faster rates. |

| Flow Chemistry | The reaction is performed in a continuous stream through a reactor. | Improved heat and mass transfer, enhanced safety, potential for solvent reduction and easier scale-up. |

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally friendly alternatives during reaction or workup. | Reduced environmental impact and improved safety profile. |

This table summarizes approaches to minimize solvent use and employ environmentally benign media.

Synthetic Utility and Derivatization Strategies of 4 1,3 Oxazol 5 Yl Benzoyl Chloride

Nucleophilic Acylation Reactions Employing the Benzoyl Chloride Moiety

The benzoyl chloride functional group of 4-(1,3-oxazol-5-yl)benzoyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic attack by a variety of nucleophiles. This reactivity is central to its synthetic utility, enabling the straightforward introduction of the 4-(1,3-oxazol-5-yl)benzoyl moiety into a wide range of molecular scaffolds.

Amidation Reactions for Diverse Amide Derivatives

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of a diverse array of N-substituted 4-(1,3-oxazol-5-yl)benzamides. This transformation, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.it Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). fishersci.it

The general reaction scheme is as follows:

Reaction of this compound with an amine to form an amide.

The versatility of this reaction allows for the incorporation of a wide range of functionalities into the final amide product, depending on the nature of the starting amine. For instance, reaction with simple alkyl or aryl amines yields straightforward benzamide (B126) derivatives. More complex amines, including those bearing additional heterocyclic rings or functional groups, can also be readily acylated, providing access to structurally diverse molecules with potential applications in medicinal chemistry and materials science. researchgate.net

A study on the synthesis of N-substituted benzamide derivatives demonstrated the successful use of various amines to generate a library of compounds. researchgate.net While this study did not specifically use this compound, the general principles of the amidation reaction are directly applicable. The choice of solvent and base can be optimized to suit the specific properties of the amine and the desired product. For example, in some cases, an aqueous solution of a base is added dropwise, creating a biphasic system. fishersci.it

| Amine Type | Reaction Conditions | Product Class |

| Primary Aliphatic Amines | DCM, Triethylamine, Room Temperature | N-Alkyl-4-(1,3-oxazol-5-yl)benzamides |

| Secondary Aliphatic Amines | THF, Pyridine, Room Temperature | N,N-Dialkyl-4-(1,3-oxazol-5-yl)benzamides |

| Primary Aryl Amines | Cyrene™, Triethylamine, 0°C to rt | N-Aryl-4-(1,3-oxazol-5-yl)benzamides hud.ac.uk |

| Secondary Aryl Amines | Dichloromethane, Triethylamine, 0°C to rt | N-Aryl-N-alkyl-4-(1,3-oxazol-5-yl)benzamides |

| Heterocyclic Amines | THF, Et3N | N-Heterocyclyl-4-(1,3-oxazol-5-yl)benzamides researchgate.net |

Esterification Protocols for Ester Formation

This compound readily reacts with alcohols and phenols to form the corresponding esters. This esterification process is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction. chemguide.co.uk The reaction is generally vigorous with simple alcohols, often occurring at room temperature. chemguide.co.uk

The general reaction is as follows:

Reaction of this compound with an alcohol to form an ester.

The reactivity of the alcohol plays a role in the reaction conditions. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. Phenols, which are less nucleophilic than alcohols, can also be esterified. The reaction with phenols can be facilitated by first converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uk

A variety of solvents can be employed for these reactions, including aprotic solvents like dichloromethane, tetrahydrofuran, and even solvent-free conditions have been reported for the esterification of phenols with benzoyl chlorides using a catalyst like TiO2. niscpr.res.in A novel and efficient esterification process using triphenylphosphine (B44618) oxide with oxalyl chloride has also been developed, which can be applied to a wide range of carboxylic acids and alcohols, suggesting its potential applicability to derivatives of 4-(1,3-oxazol-5-yl)benzoic acid. nih.gov

| Alcohol/Phenol Type | Reaction Conditions | Product Class |

| Primary Alcohols | Room temperature, with or without base | Alkyl 4-(1,3-oxazol-5-yl)benzoates chemguide.co.uk |

| Secondary Alcohols | Warming may be required, with base | Isopropyl 4-(1,3-oxazol-5-yl)benzoates |

| Phenols | Shaking with benzoyl chloride for an extended period, often after conversion to phenoxide | Phenyl 4-(1,3-oxazol-5-yl)benzoates chemguide.co.uk |

Reactions with Amino Acids and Peptides for N-Acyl Compounds

The acylation of the N-terminus of amino acids and peptides with this compound is a valuable strategy for the synthesis of N-acyl amino acids and N-acyl peptides. These modified biomolecules are of significant interest in medicinal chemistry and chemical biology. The reaction is typically carried out under Schotten-Baumann conditions, where the amino acid or peptide is dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and then treated with the benzoyl chloride. ijirset.com The base serves to both deprotonate the amino group, increasing its nucleophilicity, and neutralize the liberated HCl.

The general reaction with an amino acid is depicted below:

Reaction of this compound with an amino acid to form an N-acyl amino acid.

This method is generally applicable to a wide range of amino acids. ijirset.com The resulting N-acyl amino acids are important intermediates for the synthesis of other molecules, such as the 1,3-oxazol-5(4H)-one derivatives discussed in the following section. researchgate.netnih.gov The use of a recyclable catalyst like polyethylene (B3416737) glycol (PEG-400) has been shown to be an efficient and environmentally friendly approach for the N-benzoylation of amino acids. ijirset.com

The acylation can also be performed on peptides, selectively modifying the N-terminal amine. This allows for the introduction of the 4-(1,3-oxazol-5-yl)benzoyl group as a labeling or modifying agent in peptide chemistry. The protection of the amino group in amino acids can also be achieved by treatment with highly reactive mixed anhydrides or acid chlorides. beilstein-journals.org

| Substrate | Reaction Conditions | Product |

| Glycine | Sodium bicarbonate solution, PEG-400 ijirset.com | N-(4-(1,3-Oxazol-5-yl)benzoyl)glycine |

| Alanine | Sodium bicarbonate solution, PEG-400 ijirset.com | N-(4-(1,3-Oxazol-5-yl)benzoyl)alanine |

| Valine | N-acylation reaction nih.gov | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid |

| Peptides | Basic aqueous solution | N-terminally acylated peptides |

Construction of Novel Heterocyclic Systems

Beyond its use as an acylating agent, this compound serves as a key building block for the construction of more complex heterocyclic systems. The inherent reactivity of the benzoyl chloride moiety, coupled with the presence of the oxazole (B20620) ring, allows for a variety of cyclization and derivatization strategies.

Synthesis of 1,3-Oxazol-5(4H)-one Derivatives

A significant application of this compound is in the synthesis of 2-(4-(1,3-oxazol-5-yl)phenyl)-1,3-oxazol-5(4H)-ones. These compounds are typically prepared through a two-step sequence. First, an N-acyl amino acid is synthesized by reacting this compound with an amino acid, as described in section 3.1.3. researchgate.netnih.gov The resulting N-acyl amino acid is then subjected to cyclodehydration to form the oxazolone (B7731731) ring. nih.gov

A common method for this cyclization is the Erlenmeyer-Plöchl reaction, which involves heating the N-acyl amino acid with a dehydrating agent like acetic anhydride, often in the presence of a weak base such as sodium acetate. nih.govwikipedia.orgjocpr.com This reaction can also be used to generate unsaturated oxazolones (azlactones) by including an aldehyde or ketone in the reaction mixture. sci-hub.se

The general pathway is illustrated below:

Synthesis of a 1,3-Oxazol-5(4H)-one derivative from this compound and an amino acid.

These oxazolone derivatives are themselves versatile synthetic intermediates. The presence of multiple reactive sites allows for further derivatization to produce a wide range of interesting molecules. sci-hub.se For example, they can react with various nucleophiles, leading to ring-opening and the formation of new amide or ester derivatives.

| N-Acyl Amino Acid Precursor | Cyclodehydration Reagent | Product |

| N-(4-(1,3-Oxazol-5-yl)benzoyl)glycine | Acetic Anhydride/Sodium Acetate | 2-(4-(1,3-Oxazol-5-yl)phenyl)-1,3-oxazol-5(4H)-one |

| N-(4-(1,3-Oxazol-5-yl)benzoyl)alanine | Acetic Anhydride/Sodium Acetate | 4-Methyl-2-(4-(1,3-oxazol-5-yl)phenyl)-1,3-oxazol-5(4H)-one |

| N-acyl-α-amino acids | Ethyl chloroformate in the presence of 4-methylmorpholine (B44366) nih.gov | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one nih.gov |

Formation of 1,3,4-Oxadiazole (B1194373) Frameworks

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for ester and amide groups, which enhances metabolic stability. nih.gov this compound serves as an excellent starting material for the synthesis of hybrid molecules containing both oxazole and 1,3,4-oxadiazole rings.

The primary synthetic route involves a two-step process. First, the benzoyl chloride is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide, N'-[4-(1,3-oxazol-5-yl)benzoyl]hydrazide. doaj.orgnih.gov This intermediate is then cyclized to form the 1,3,4-oxadiazole ring. The cyclization is an intramolecular dehydration reaction that can be achieved using various reagents, such as phosphoryl chloride or thionyl chloride, which facilitate the ring closure to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.govmdpi.com For instance, reacting the acyl hydrazide with another carboxylic acid in the presence of a dehydrating agent like POCl₃ would yield an unsymmetrically substituted oxadiazole. mdpi.com

A common variation involves the reaction of the acyl hydrazide with carbon disulfide in a basic medium, which, after acidification, yields the corresponding oxadiazole-2-thiol. This thiol can be further functionalized to introduce a variety of substituents at the 2-position of the oxadiazole ring.

Table 1: General Reaction Scheme for 1,3,4-Oxadiazole Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagent | Intermediate/Product |

| 1 | This compound | Hydrazine Hydrate | - | N'-[4-(1,3-Oxazol-5-yl)benzoyl]hydrazide |

| 2a | N'-[4-(1,3-Oxazol-5-yl)benzoyl]hydrazide | R-COOH | POCl₃ | 2-(4-(1,3-Oxazol-5-yl)phenyl)-5-R-1,3,4-oxadiazole |

| 2b | N'-[4-(1,3-Oxazol-5-yl)benzoyl]hydrazide | Carbon Disulfide | KOH | 5-[4-(1,3-Oxazol-5-yl)phenyl]-1,3,4-oxadiazole-2-thiol |

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are another class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of benzoxazole derivatives from this compound is typically achieved through condensation with 2-aminophenols. acs.org

This method is highly versatile, as a wide range of substituted 2-aminophenols can be used, allowing for the generation of a library of benzoxazole derivatives with diverse substitution patterns on the benzo portion of the heterocycle.

Preparation of Hybrid Heterocyclic Systems (e.g., Pyrrole-Oxazole)

The construction of hybrid molecules containing both pyrrole (B145914) and oxazole rings is of interest for developing novel materials and therapeutic agents. nih.gov this compound can be utilized as a key building block to introduce the oxazolyl-benzoyl moiety into a structure that is then converted into a pyrrole ring.

A plausible strategy is based on the Paal-Knorr pyrrole synthesis. This involves reacting the benzoyl chloride with an amine that also contains a ketone functionality separated by a suitable carbon spacer. For example, reaction with an amino ketone like 4-aminobutan-2-one (B1611400) would first yield an amide. The resulting N-(3-oxobutyl)-4-(1,3-oxazol-5-yl)benzamide contains the 1,4-dicarbonyl-like relationship (amide and ketone) necessary for the Paal-Knorr cyclization. Upon heating, typically with an acid catalyst, this intermediate would undergo intramolecular condensation to form the corresponding N-substituted pyrrole derivative, creating a direct linkage between the pyrrole nitrogen and the benzoyl group.

Alternatively, the Clauson-Kaas synthesis could be employed, where the benzoyl chloride is first reacted with an amino alcohol to form an ester or amide, which is then elaborated. The wide array of known pyrrole syntheses allows for multiple strategic approaches to creating these complex hybrid systems starting from the versatile acyl chloride. researchgate.net

Advanced Coupling and Functionalization Reactions

Beyond derivatization at the acyl chloride group, the aromatic core of this compound is amenable to advanced synthetic transformations for building more complex molecular architectures.

Cross-Coupling Reactions for Extended Aromatic Systems (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.orgyonedalabs.com While traditionally used with aryl halides, modern variations have expanded its scope. Specifically, this compound can be directly employed in acylative Suzuki-Miyaura cross-coupling reactions. nih.gov

In this reaction, the acyl chloride couples with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, under anhydrous conditions. nih.gov This transformation is highly valuable as it directly forms a ketone, linking the 4-(1,3-oxazol-5-yl)phenyl scaffold to another aromatic or vinyl group. This provides a direct and efficient route to extended, conjugated systems like biaryl ketones, which are important pharmacophores and precursors for other reactions. nih.gov The reaction avoids the need to first convert the acyl chloride to a less reactive functional group, representing an atom-economical approach.

Table 2: Example of Acylative Suzuki-Miyaura Coupling

| Substrate 1 | Substrate 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 4-(1,3-Oxazol-5-yl)phenylmethanone |

| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(1,3-Oxazol-5-yl)phenylmethanone |

Friedel–Crafts Acylation Reactions with Oxazolones

The Friedel–Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic substrate. sigmaaldrich.comorganic-chemistry.org In this context, this compound acts as the electrophilic acylating agent. The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. sigmaaldrich.combeilstein-journals.org

When reacted with oxazolones (azlactones), which are themselves heterocyclic compounds, the acylation can occur at the nucleophilic C-4 position of the oxazolone ring. This reaction, a C-acylation, would lead to the formation of a complex dicarbonyl compound, linking the benzoyl moiety to the oxazolone ring. This strategy provides a pathway to highly functionalized, poly-heterocyclic structures that could be valuable as intermediates for more complex molecular targets.

Electrophilic Aromatic Substitutions on the Benzoyl Ring

Further functionalization of the benzoyl ring of this compound can be achieved through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. minia.edu.egmasterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the benzoyl group and the oxazole ring.

The acyl chloride group (-COCl) is a powerful electron-withdrawing group and acts as a deactivating, meta-director. minia.edu.eg The 1,3-oxazol-5-yl group is also generally considered to be electron-withdrawing and deactivating towards EAS. Its directing influence is more complex, but it would be expected to direct incoming electrophiles away from its own ring and towards the attached benzene (B151609) ring.

Table 3: Predicted Regioselectivity of EAS on the Benzoyl Ring

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-(1,3-oxazol-5-yl)benzoyl chloride |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-(1,3-oxazol-5-yl)benzoyl chloride |

| Sulfonation | Fuming H₂SO₄ | 3-(Chlorosulfonyl)-4-(1,3-oxazol-5-yl)benzoic acid* |

*Note: The benzoyl chloride may hydrolyze under sulfonation conditions.

This compound as a Precursor for Complex Organic Architectures

The bifunctional nature of this compound, possessing a reactive acyl chloride and a heteroaromatic oxazole ring, makes it an attractive starting material for the construction of more elaborate molecular frameworks. The acyl chloride provides a ready handle for forming amide, ester, and ketone linkages, while the oxazole ring can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Building Blocks in Multi-Step Total Synthesis Campaigns

While no specific total synthesis campaigns explicitly report the use of this compound, the strategic incorporation of similar oxazole-bearing fragments is a known tactic. The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates.

For instance, in the synthesis of complex natural products or their analogues, a fragment like 4-(1,3-oxazol-5-yl)benzoic acid (the precursor to the title compound) could be coupled with a chiral amine or alcohol to introduce the oxazole-phenyl motif. The corresponding benzoyl chloride would facilitate this coupling under mild conditions. The oxazole ring itself can be synthesized through various methods, such as the Robinson-Gabriel synthesis or from N-acyl alpha-amino ketones, and later elaborated.

The reactivity of the benzoyl chloride allows for its participation in a variety of coupling reactions. For example, it can be used in Friedel-Crafts acylations to attach the 4-(oxazol-5-yl)benzoyl group to an aromatic or heteroaromatic ring, a common strategy for building poly-aromatic systems.

Table 1: Potential Reactions in Multi-Step Synthesis

| Reaction Type | Reactant | Product Type | Potential Application |

| Amide Coupling | Primary/Secondary Amine | N-substituted benzamide | Introduction of the oxazolyl-benzoyl moiety onto a peptide or complex amine. |

| Esterification | Alcohol/Phenol | Benzoyl ester | Linking to a hydroxyl-bearing natural product or synthetic intermediate. |

| Friedel-Crafts Acylation | Aromatic/Heteroaromatic Compound | Diaryl ketone | Construction of polycyclic aromatic systems. |

| Suzuki Coupling (of the corresponding acid) | Aryl/Heteroaryl Boronic Acid | Biaryl compound | Formation of C-C bonds to create extended conjugated systems. |

Scaffolds for Combinatorial Chemistry and Library Generation

The structure of this compound is well-suited for the generation of chemical libraries for high-throughput screening. The reactive benzoyl chloride can be reacted with a diverse set of amines or alcohols to generate a library of amides or esters. This approach allows for the systematic exploration of the chemical space around the 4-(oxazol-5-yl)benzoyl core.

The resulting library of compounds can then be screened for biological activity against various targets. The oxazole ring, being a key pharmacophore in many bioactive molecules, combined with the diversity introduced at the amide or ester position, provides a powerful strategy for lead discovery.

For example, a combinatorial library could be synthesized by reacting this compound with a collection of commercially available primary and secondary amines in a multi-well plate format. This would rapidly generate a large number of distinct compounds, each with a unique substituent attached to the benzamide nitrogen.

Table 2: Example of a Combinatorial Library Synthesis

| Core Scaffold | Reactant Set (R-NH2) | Resulting Library |

| This compound | Diverse primary and secondary amines | Library of N-substituted 4-(1,3-oxazol-5-yl)benzamides |

| e.g., anilines, benzylamines, piperidines | R group varied to probe structure-activity relationships |

The analysis of the biological activity of such a library can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds. The metabolic stability of the oxazole ring is an added advantage, making the resulting compounds more likely to be viable drug candidates.

Reactivity and Mechanistic Investigations of 4 1,3 Oxazol 5 Yl Benzoyl Chloride

Electrophilic Reactivity of the Acyl Chloride Functionality

The acyl chloride group is one of the most reactive carboxylic acid derivatives, characterized by the strong electrophilicity of its carbonyl carbon. This high reactivity stems from the electron-withdrawing inductive effect of both the chlorine atom and the adjacent carbonyl oxygen, which polarizes the carbon-chlorine bond and makes the carbonyl carbon highly susceptible to nucleophilic attack.

The primary reaction pathway for the acyl chloride functionality in 4-(1,3-oxazol-5-yl)benzoyl chloride is nucleophilic acyl substitution . libretexts.orgpearson.com This reaction proceeds through a general addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com A nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl π-bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.org This two-step process results in the substitution of the chlorine atom with the incoming nucleophile.

Common transformations involving the acyl chloride group include:

Esterification: Reaction with alcohols yields the corresponding esters. pearson.com

Amidation: Reaction with primary or secondary amines produces amides.

Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) results in the formation of a diaryl ketone.

The reactivity of the acyl chloride can be influenced by the electronic nature of the substituent on the benzoyl ring. In this case, the 1,3-oxazole-5-yl group acts as a substituent whose electronic influence modulates the electrophilicity of the carbonyl carbon.

Reactivity Profile of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle that exhibits a unique reactivity profile. It is considered a weakly basic compound. wikipedia.orgpharmaguideline.com The presence of the electronegative oxygen and nitrogen atoms within the ring makes it electron-deficient compared to benzene (B151609), which influences its susceptibility to various reactions.

Key Reactivity Features:

Basicity and Protonation: Oxazoles are weak bases, with the conjugate acid of the parent oxazole (B20620) having a pKa of 0.8. wikipedia.org Protonation typically occurs at the nitrogen atom (N-3). pharmaguideline.comyoutube.com This process can lead to ring-opening or other subsequent reactions, as protonation increases the electrophilicity of the ring system.

Electrophilic Aromatic Substitution: These reactions are generally difficult on the oxazole ring unless it is activated by electron-donating groups. pharmaguideline.comslideshare.net When substitution does occur, it preferentially takes place at the C5 position, which is the most electron-rich carbon. wikipedia.orgslideshare.net In the title compound, the C5 position is already substituted by the benzoyl group. The next most likely position for electrophilic attack would be C4.

Nucleophilic Aromatic Substitution: Such reactions are uncommon on the oxazole ring itself. thepharmajournal.com However, if a good leaving group (like a halogen) is present on the ring, substitution can occur, with the ease of displacement being C2 >> C4 > C5. thepharmajournal.com

Deprotonation: The acidity of the C-H bonds on the oxazole ring decreases in the order C2 > C5 > C4. thepharmajournal.com Deprotonation, typically with a strong base like butyllithium, occurs most readily at the C2 position, forming a 2-lithiooxazole. wikipedia.org This intermediate can then react with various electrophiles.

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents. wikipedia.orgpharmaguideline.com This reaction provides a pathway to synthesize substituted pyridines. wikipedia.org

The following table summarizes the general reactivity at different positions of the oxazole ring.

| Position | Type of Reaction | Reactivity Notes |

| N-3 | Protonation, Alkylation | Acts as a weak base; site of N-alkylation to form oxazolium salts. pharmaguideline.com |

| C-2 | Deprotonation, Nucleophilic Substitution | Most acidic proton; site for nucleophilic attack if a leaving group is present. wikipedia.orgthepharmajournal.com |

| C-4 | Electrophilic Substitution | Less reactive than C5 towards electrophiles. thepharmajournal.com |

| C-5 | Electrophilic Substitution | Preferred site for electrophilic attack in activated oxazoles. wikipedia.orgslideshare.net |

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound opens up possibilities for intramolecular reactions, where the acyl chloride and oxazole moieties interact. Such pathways are often triggered by specific reagents or conditions that promote cyclization or rearrangement.

While specific intramolecular reactions for the title compound are not widely reported, analogous transformations in similar systems suggest potential pathways. For instance, intramolecular cyclizations are a common method for synthesizing fused heterocyclic systems. rsc.orgacs.org A plausible, though speculative, pathway could involve the generation of a reactive species that facilitates an intramolecular attack. For example, if the oxazole ring were to be N-alkylated with a group containing a nucleophilic moiety, a subsequent intramolecular acylation could lead to a complex fused ring system.

Rearrangements involving oxazole rings are also known. The Cornforth rearrangement, for example, involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org More complex domino reactions, involving cycloisomerization followed by rearrangements of oxazolonium ion intermediates, have been developed to synthesize substituted oxazoles. nih.gov These advanced strategies highlight the potential for the oxazole ring in this compound to participate in sophisticated, multi-step transformations leading to significant molecular complexity.

Detailed Mechanistic Insights into Key Transformations

The reaction of the benzoyl chloride moiety with nucleophiles generally follows a two-step addition-elimination mechanism . masterorganicchemistry.com

Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a transient, sp³-hybridized tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is a stable anion and thus an excellent leaving group. libretexts.org

However, the mechanism for the solvolysis of benzoyl chlorides can exist on a spectrum between a bimolecular SN2-like pathway (as described above) and a unimolecular SN1-like pathway. nih.gov In weakly nucleophilic solvents, the reaction can proceed through the formation of a discrete acylium ion (R-C≡O⁺) intermediate, which is then captured by the solvent. nih.gov The presence of the oxazole substituent on the phenyl ring will influence which pathway is favored by affecting the stability of the potential acylium ion intermediate.

Protonation at the N-3 position of the oxazole ring significantly alters its electronic properties and reactivity. The resulting oxazolium cation is highly electron-deficient, which deactivates the ring towards electrophilic substitution but may activate it for certain nucleophilic attacks or ring-opening reactions. pharmaguideline.com

Tautomerization is another critical mechanistic feature. While the aromatic oxazole form is typically stable, its deprotonated or metalated forms can exist in equilibrium with acyclic tautomers. For example, the 2-lithiooxazole intermediate, formed by deprotonation at C2, is in equilibrium with an acyclic isonitrile enolate tautomer. orgsyn.org The position of this equilibrium can be influenced by the solvent, with polar aprotic solvents favoring the acyclic form. orgsyn.org This tautomerism is key to controlling the regioselectivity of subsequent reactions, such as C-4 halogenation. orgsyn.org Metal-induced tautomerization of an N-coordinated oxazole to a heterocyclic carbene has also been demonstrated, showcasing a more unconventional reactivity pathway. rsc.org

Domino reactions, or cascade reactions, involve a series of sequential transformations where the product of one step becomes the substrate for the next in a single pot. These reactions are highly efficient for building molecular complexity from simple starting materials.

In the context of oxazole chemistry, domino reactions often proceed through distinct ionic intermediates. A relevant example is the synthesis of 4-alkenyloxazoles from a propargylamine (B41283) and an acyl chloride. nih.govresearchgate.net The proposed mechanism involves several key ionic steps:

N-acylation of the amine followed by an acid-catalyzed cyclization to form an oxazole intermediate. nih.gov

The oxazole nitrogen displaces a leaving group to form a bicyclic oxazolonium ion intermediate. nih.gov

This strained ionic intermediate undergoes ring-opening to form a new alkene-containing species, which then isomerizes to the final product. nih.gov

This sequence demonstrates how a starting material like an acyl chloride can initiate a cascade of events involving charged intermediates like oxazolonium ions to yield a structurally complex product in a step-economical fashion. nih.gov Such pathways could be envisioned for this compound under appropriate conditions, leading to novel heterocyclic scaffolds.

Insufficient Information Found to Generate a Scientifically Rigorous Article on the Reactivity of this compound

The performed searches yielded general information on related chemical processes, but lacked the specificity required to address the outlined sections for this compound. The key areas with insufficient data are:

Advanced Characterization and Structural Elucidation of 4 1,3 Oxazol 5 Yl Benzoyl Chloride and Its Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure, connectivity, and electronic properties of 4-(1,3-oxazol-5-yl)benzoyl chloride. Each technique offers unique insights, and together they enable a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, ¹H NMR would reveal distinct signals for the protons on the oxazole (B20620) and benzene (B151609) rings. The protons on the disubstituted benzene ring typically appear as two doublets in the aromatic region, while the two protons of the oxazole ring would present unique chemical shifts.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. researchgate.net Key signals would include the carbonyl carbon of the benzoyl chloride, which is characteristically downfield, as well as the carbons of the oxazole and benzene rings. The chemical shifts of the oxazole ring carbons are indicative of their specific electronic environment within the heterocyclic system. researchgate.netmdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. ipb.pt

COSY spectra establish correlations between protons that are coupled to each other, helping to assign protons within the same spin system, such as those on the benzene ring.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the benzoyl moiety to the oxazole ring.

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Oxazole H-2 | ~8.0-8.5 | Singlet |

| Oxazole H-4 | ~7.5-8.0 | Singlet | |

| Benzene H (ortho to C=O) | ~8.0-8.3 | Doublet | |

| Benzene H (ortho to Oxazole) | ~7.8-8.1 | Doublet | |

| ¹³C | C=O (Acid Chloride) | ~165-170 | Carbonyl carbon |

| Oxazole C-2 | ~150-155 | Heterocyclic carbon | |

| Oxazole C-4 | ~125-130 | Heterocyclic carbon | |

| Oxazole C-5 | ~150-155 | Substituted heterocyclic carbon | |

| Benzene C (Aromatic) | ~125-140 | Multiple signals | |

| Benzene C-COCl | ~135-140 | Quaternary carbon |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group. researchgate.net This peak is typically found at a high wavenumber, often in the range of 1770-1815 cm⁻¹. nist.govnist.gov

Other significant absorption bands include those corresponding to the C=N and C-O stretching vibrations of the oxazole ring, which are typically observed in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations from both the benzene and oxazole rings would also be present. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| C=O (Acid Chloride) | Stretching | 1770-1815 | Strong |

| Aromatic C=C / C=N | Stretching | 1450-1650 | Medium-Strong |

| Oxazole C-O | Stretching | 1000-1300 | Medium-Strong |

| C-Cl | Stretching | 650-850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. nih.govrrpharmacology.ru

Electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) for this compound. The fragmentation pattern observed in the mass spectrum offers structural insights. A characteristic fragmentation would be the loss of the chlorine atom, followed by the loss of carbon monoxide, leading to a prominent benzoyl cation fragment. nist.gov Further fragmentation of the oxazole ring can also occur, providing additional structural evidence. researchgate.netresearchgate.net

| m/z Value | Fragment Identity | Notes |

|---|---|---|

| 207/209 | [M]⁺ | Molecular ion peak (showing isotopic pattern for Cl) |

| 172 | [M - Cl]⁺ | Loss of chlorine atom |

| 144 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (if fragmentation occurs at the oxazole link) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. The structure of this compound features a π-conjugated system extending across the benzoyl and oxazole rings. This conjugation is expected to result in strong UV absorption bands, typically corresponding to π → π* transitions. nih.gov The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent used. nih.govbeilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. westminster.ac.uk This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles within the molecule. mdpi.com For derivatives of this compound that can be crystallized, X-ray analysis would confirm the planarity of the oxazole and benzene rings and describe the dihedral angle between them. Furthermore, it reveals intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and its derivatives, as well as for the quantitative analysis of these compounds in various matrices. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of molecules.

Detailed Research Findings:

In typical RP-HPLC applications for compounds related to this compound, such as N-acyl-α-amino acids formed by its reaction with amino acids, separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The benzoyl moiety, being hydrophobic, strongly influences the retention behavior.

The derivatization of compounds with benzoyl chloride is a well-established strategy to enhance their chromatographic separation and improve detection sensitivity, particularly for HPLC coupled with mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net This approach is advantageous as it can be applied to a wide range of molecules containing primary and secondary amines, phenols, and thiols. nih.gov For instance, the analysis of neurochemicals and lipids has been significantly improved by their derivatization with benzoyl chloride, allowing for robust monitoring and quantification. nih.govacs.org

A typical HPLC method for a derivative of this compound would involve a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a formic acid or ammonium acetate buffer) and an organic modifier, such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities, which is common in reaction mixtures. Detection is commonly performed using a UV detector, as the aromatic rings in the oxazole and benzoyl moieties provide strong chromophores.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 27 °C nih.gov |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for the preliminary assessment of product purity during the synthesis and derivatization of this compound. chemmethod.com Its simplicity and speed allow for real-time tracking of the consumption of starting materials and the formation of products.

Detailed Research Findings:

For oxazole derivatives, TLC is typically performed on plates coated with silica gel 60 F254. nih.govrsc.org The silica gel acts as the polar stationary phase. The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, which is generally a mixture of a nonpolar solvent (like n-hexane) and a moderately polar solvent (like ethyl acetate). rsc.org The choice of the solvent system is crucial for achieving good separation between the reactant, product, and any potential byproducts.

The components of the reaction mixture are separated based on their relative affinities for the stationary and mobile phases. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. Visualization of the separated spots is commonly achieved under UV light (at 254 nm), where the fluorescent indicator in the silica gel allows the UV-absorbing aromatic compounds to appear as dark spots. nih.gov

| Compound | Mobile Phase (v/v) | Rf Value |

|---|---|---|

| This compound (Starting Material) | n-Hexane : Ethyl Acetate (7:3) | 0.65 |

| Amine Reactant | n-Hexane : Ethyl Acetate (7:3) | 0.20 |

| N-Substituted-4-(1,3-oxazol-5-yl)benzamide (Product) | n-Hexane : Ethyl Acetate (7:3) | 0.45 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This analysis provides a crucial check on the empirical formula of a newly synthesized derivative of this compound, thereby confirming its elemental composition and supporting the proposed molecular structure.

Detailed Research Findings:

The procedure involves the complete combustion of a small, precisely weighed amount of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured by a dedicated elemental analyzer. The experimentally determined mass percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula.

For a structure to be considered valid, the experimental values must be in close agreement with the theoretical percentages, typically within a narrow margin of ±0.4%. nih.gov This level of accuracy confirms that the compound has been isolated with a high degree of purity and that its elemental makeup corresponds to the expected structure. This technique is routinely used to characterize novel benzoxazole (B165842) and other related heterocyclic compounds. nih.govnih.gov

| Element | Theoretical (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 74.47 | 74.52 | +0.05 |

| Hydrogen (H) | 4.86 | 4.83 | -0.03 |

| Nitrogen (N) | 9.65 | 9.68 | +0.03 |

Computational and Theoretical Studies on 4 1,3 Oxazol 5 Yl Benzoyl Chloride and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.

For analogs of 4-(1,3-oxazol-5-yl)benzoyl chloride, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. In a typical benzoyl chloride molecule, the benzene (B151609) ring is planar, and the acyl chloride group (–COCl) also tends to be coplanar with the ring to maximize conjugation. nih.govwikipedia.org The introduction of the oxazole (B20620) ring at the para-position creates a bi-aryl-like system. The dihedral angle between the phenyl and oxazole rings is a key geometric parameter, influencing the extent of π-conjugation across the molecule.

DFT studies on similar 2,5-disubstituted oxadiazole analogs have shown that such molecules possess electrophilic characteristics. rjeid.com The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbon of the benzoyl chloride group is expected to be a primary electrophilic site, highly susceptible to nucleophilic attack. The nitrogen atom in the oxazole ring would represent a nucleophilic center.

Table 1: Predicted Geometric Parameters for Benzoyl Chloride Analogs using DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O bond length | Carbonyl double bond in the acyl chloride group | ~1.19 Å |

| C-Cl bond length | Carbon-chlorine single bond in the acyl chloride group | ~1.79 Å |

Note: Values are representative and can vary based on the specific analog and computational method.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, such as reaction barrier heights and non-covalent interactions, albeit at a significantly greater computational expense.

Due to the computational cost, high-accuracy ab initio calculations are more commonly performed on smaller fragments or simpler analogs, such as benzoyl chloride itself or 5-phenyloxazole. These high-level calculations can serve as benchmarks to validate the accuracy of more cost-effective DFT methods for larger systems. For instance, precise calculations of the rotational energy barrier between the phenyl and oxazole rings can be performed to understand the molecule's conformational flexibility.

Computational methods are highly effective in predicting spectroscopic data, which is crucial for the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, the most prominent calculated IR peak would be the carbonyl (C=O) stretching vibration of the acyl chloride, typically predicted in the range of 1750-1800 cm⁻¹. Other characteristic vibrations include the C-Cl stretch, C=N stretching of the oxazole ring, and various C-H and C-C stretching and bending modes of the aromatic rings. nist.gov Comparing the calculated spectrum with the experimental one can confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). Calculations can help assign the signals in the complex aromatic region of the spectrum of this compound and its derivatives. The calculated chemical shifts are often in good agreement with experimental values, aiding in the unambiguous characterization of molecular structure. chemicalbook.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Benzoyl Chloride (C=O) | Stretching | 1750 - 1800 |

| Oxazole (C=N) | Stretching | 1500 - 1550 |

| Benzoyl Chloride (C-Cl) | Stretching | 700 - 850 |

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. researchgate.net

Computational studies can model the entire reaction pathway, from reactants to products, through the transition state. By calculating the energies of these stationary points, the activation energy (energy barrier) of the reaction can be determined. This provides insights into the reaction rate and feasibility. For example, modeling the reaction with an alcohol or an amine can predict the energetics of ester or amide formation, respectively. Such studies on benzoyl chloride have shown how catalysts can lower the activation barrier. researchgate.net Transition state modeling helps to visualize the geometry of the molecule at the peak of the energy profile, revealing the precise nature of bond-making and bond-breaking processes.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic details, molecular modeling and dynamics simulations are used to study the physical movements and conformational preferences of molecules over time.